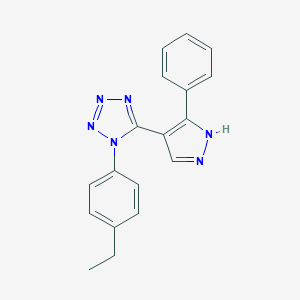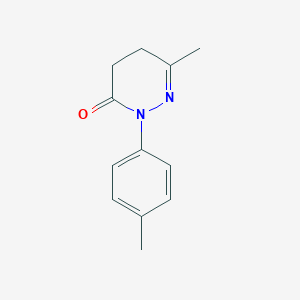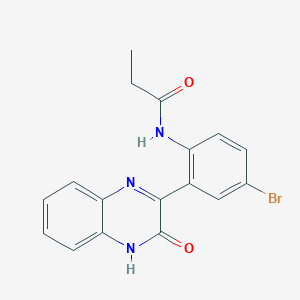
N-(4-bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)propionamide, also known as BQP, is a chemical compound that has gained interest in the scientific community due to its potential as a therapeutic agent. BQP belongs to the class of quinoxaline derivatives and has been found to possess various biological activities.
Mechanism of Action
Target of Action
Compounds with a similar 3,4-dihydroquinoxalin-2-one core have shown potential therapeutic properties, particularly antiviral and anti-inflammatory activities .
Mode of Action
It’s worth noting that the dihydroquinoxalin-2-ones are chemically versatile and can produce a broad range of substitution patterns , which may influence their interaction with targets.
Biochemical Pathways
The dihydroquinoxalin-2-ones core is known to be involved in several biological activities .
Result of Action
Compounds with a similar dihydroquinoxalin-2-one core have demonstrated potential therapeutic properties .
Advantages and Limitations for Lab Experiments
One advantage of N-(4-bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)propionamide is its potential as a therapeutic agent for cancer. However, there are also limitations to using this compound in lab experiments. This compound is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential side effects. Additionally, this compound may have limited solubility in aqueous solutions, which may affect its effectiveness in lab experiments.
Future Directions
There are several future directions for research on N-(4-bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)propionamide. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Another direction is the study of this compound in combination with other anticancer agents, such as chemotherapy drugs, to determine if it has synergistic effects. Additionally, more research is needed to understand the potential side effects of this compound and its safety for use in humans.
In conclusion, this compound is a promising compound with potential as an anticancer agent. Its mechanism of action and physiological effects are still being studied, but it has shown promising results in inhibiting cancer cell growth and inducing apoptosis. Further research is needed to fully understand the potential of this compound as a therapeutic agent and to develop derivatives with improved solubility and bioavailability.
Synthesis Methods
The synthesis of N-(4-bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)propionamide involves the reaction of 2-(3-oxoquinoxalin-2-yl)aniline with 4-bromopropionyl chloride in the presence of a base. The reaction yields this compound as a white solid with a melting point of 183-185°C.
Scientific Research Applications
N-(4-bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)propionamide has been studied for its potential as an anticancer agent. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
N-[4-bromo-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O2/c1-2-15(22)19-12-8-7-10(18)9-11(12)16-17(23)21-14-6-4-3-5-13(14)20-16/h3-9H,2H2,1H3,(H,19,22)(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLJAXKSIPGWHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=C(C=C1)Br)C2=NC3=CC=CC=C3NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-chloro-9-(2,4-dimethoxybenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B361450.png)
![9-(2-chloro-6-fluorobenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B361451.png)
![N-{4-[(isopropylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide](/img/structure/B361452.png)
![6-chloro-3,4-dimethyl-9-(3,4,5-trimethoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B361454.png)

![9-(2,4-dimethoxybenzyl)-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B361456.png)
![3-(2,4-dimethoxybenzyl)-6,7,10-trimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B361459.png)
![6-chloro-4-phenyl-9-(3,4,5-trimethoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B361460.png)
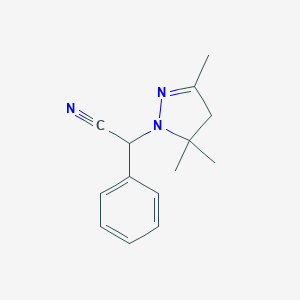
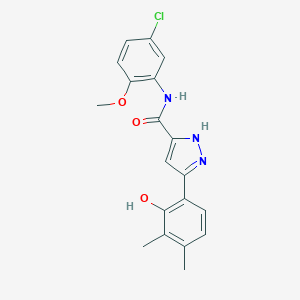
![5-[5-(4-chlorophenyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole](/img/structure/B361474.png)
![1-(4-fluorophenyl)-5-[5-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-tetraazole](/img/structure/B361485.png)
